Synthetic Intermediate Validation: Proven Utility in Raltegravir HIV Integrase Inhibitor Synthesis
The potassium salt analog (CAS 888504-28-7) of the target compound is a documented synthetic intermediate in the production of raltegravir, an FDA-approved HIV integrase inhibitor [1]. This established route demonstrates that the 5-methyl-1,3,4-oxadiazole-2-carboxylate scaffold is functionally validated for producing a marketed pharmaceutical agent. In contrast, alternative oxadiazole regioisomers (e.g., 1,2,4-oxadiazoles) and differently substituted analogs are not documented intermediates for raltegravir synthesis, indicating that the specific 5-methyl-1,3,4-oxadiazole-2-carboxylate substitution pattern is non-negotiable for this application pathway [1].
| Evidence Dimension | Pharmaceutical intermediate utility |
|---|---|
| Target Compound Data | Potassium salt analog is a documented raltegravir intermediate |
| Comparator Or Baseline | Other oxadiazole regioisomers and substitution patterns |
| Quantified Difference | Target scaffold is uniquely incorporated into raltegravir synthetic route; comparators not documented for this application |
| Conditions | HIV integrase inhibitor pharmaceutical synthesis |
Why This Matters
This validation de-risks procurement for medicinal chemistry groups working on antiviral scaffolds or requiring a precedent-supported building block for hit-to-lead campaigns.
- [1] TCI Deutschland GmbH. Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate: A Synthetic Intermediate of Raltegravir. Product Application Documentation. View Source
